molecular formula C13H17BN2O3 B2749665 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-benzo[d]imidazol-2(3h)-one CAS No. 1186334-82-6

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-benzo[d]imidazol-2(3h)-one

Cat. No.: B2749665
CAS No.: 1186334-82-6
M. Wt: 260.1
InChI Key: NMFRSSLLXHMHCL-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-benzo[d]imidazol-2(3h)-one is an organic compound that features a benzoimidazole core substituted with a dioxaborolane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-benzo[d]imidazol-2(3h)-one typically involves the reaction of a benzoimidazole derivative with a dioxaborolane reagent. One common method includes the use of Suzuki-Miyaura coupling reactions, where a boronic acid or ester reacts with a halogenated benzoimidazole under palladium catalysis .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the stability of the dioxaborolane group and to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-benzo[d]imidazol-2(3h)-one undergoes various types of reactions, including:

    Substitution Reactions: The dioxaborolane group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling.

    Oxidation and Reduction: The benzoimidazole core can undergo oxidation and reduction reactions, altering its electronic properties.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

    Cross-Coupling Products: Formation of biaryl compounds when reacted with aryl halides.

    Oxidized or Reduced Benzoimidazole Derivatives: Depending on the reaction conditions and reagents used.

Scientific Research Applications

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-benzo[d]imidazol-2(3h)-one has several applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Materials Science: Incorporated into polymers and other materials to enhance their properties.

    Medicinal Chemistry: Investigated for potential therapeutic applications due to its bioactive benzoimidazole core.

    Catalysis: Employed as a ligand or catalyst in various organic reactions.

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-benzo[d]imidazol-2(3h)-one involves its ability to participate in cross-coupling reactions through the dioxaborolane group. The benzoimidazole core can interact with various molecular targets, potentially affecting biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydrobenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BN2O3/c1-12(2)13(3,4)19-14(18-12)8-6-5-7-9-10(8)16-11(17)15-9/h5-7H,1-4H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMFRSSLLXHMHCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186334-82-6
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzimidazol-2-one
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